Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate
Description
Properties
Molecular Formula |
C27H36O4 |
|---|---|
Molecular Weight |
424.6 g/mol |
IUPAC Name |
dimethyl 2,2-bis[(4-tert-butylphenyl)methyl]propanedioate |
InChI |
InChI=1S/C27H36O4/c1-25(2,3)21-13-9-19(10-14-21)17-27(23(28)30-7,24(29)31-8)18-20-11-15-22(16-12-20)26(4,5)6/h9-16H,17-18H2,1-8H3 |
InChI Key |
XELWRJGLAWLAEW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CC(CC2=CC=C(C=C2)C(C)(C)C)(C(=O)OC)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
General Reaction Scheme:
$$
\text{Dimethyl malonate} + 2 \, \text{(4-(tert-butyl)benzyl halide)} \xrightarrow[\text{Base}]{\text{Solvent, Reflux}} \text{Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate}
$$
Reagents and Conditions
| Parameter | Details | References |
|---|---|---|
| Malonate precursor | Dimethyl malonate | ,, |
| Alkylating agent | 4-(tert-butyl)benzyl bromide or chloride | , |
| Base | Sodium hydride (NaH), Potassium carbonate (K₂CO₃), or Tetrabutylammonium bromide (TBAB) as phase transfer catalyst | , |
| Solvent | Dimethylformamide (DMF), Tetrahydrofuran (THF) | , |
| Temperature | Reflux conditions (~110-120°C) | , |
| Reaction time | 2-4 hours, depending on scale | , |
Detailed Synthetic Procedures
Method A: Base-Mediated Alkylation in DMF
This is the most common laboratory method, involving the following steps:
Deprotonation of Dimethyl Malonate
- Dissolve dimethyl malonate in dry DMF.
- Add sodium hydride (NaH) slowly under inert atmosphere to generate the malonate anion.
-
- Introduce 4-(tert-butyl)benzyl bromide gradually.
- Maintain stirring and reflux at 110–120°C.
Reaction Monitoring and Completion
- Use thin-layer chromatography (TLC) or gas chromatography (GC) to monitor progress.
- Typical reaction duration: 2–3 hours.
-
- Quench with water or dilute acid.
- Extract with organic solvents (e.g., ethyl acetate).
- Purify via recrystallization or column chromatography.
Method B: Stepwise Alkylation with Excess Reagents
In some protocols, excess benzyl halide and phase transfer catalysts (e.g., tetrabutylammonium bromide, TBAB) are employed to improve yield and selectivity, especially on an industrial scale.
Industrial-Scale Synthesis
For large-scale production, continuous flow reactors and optimized reaction parameters are employed to enhance efficiency and safety. The process involves:
- Precise control of reagent addition rates.
- Recycling of solvents and unreacted halides.
- Use of phase transfer catalysts to facilitate the reaction at lower temperatures.
Representative Data Table of Reaction Conditions
| Parameter | Typical Range | Source/Reference |
|---|---|---|
| Reflux temperature | 110–120°C | , |
| Reaction time | 2–4 hours | , |
| Molar ratio (malonate:benzyl halide) | 1:2 | , |
| Base equivalents | 1.2–2.0 molar equivalents | , |
| Solvent volume | 4–8 mL per mmol of malonate | , |
Reaction Mechanism
The synthesis proceeds via an SN2 mechanism:
- The base deprotonates the malonate, forming a resonance-stabilized carbanion.
- The carbanion attacks the electrophilic benzyl halide, displacing the halide ion.
- Repetition yields the disubstituted malonate ester.
Notes on Purity and Yield
- Yield : Typically ranges from 70% to 90%, depending on reaction conditions and purification efficiency.
- Purification : Recrystallization from suitable solvents (e.g., ethanol, ethyl acetate) ensures high purity.
- Characterization : Confirmed via NMR, IR, and mass spectrometry, matching literature data.
Additional Considerations
- Steric effects : The tert-butyl groups confer significant steric hindrance, which can slow the alkylation rate and necessitate longer reaction times or higher temperatures.
- Side reactions : Over-alkylation or formation of monoalkylated intermediates can occur; controlled addition and stoichiometry mitigate this.
- Environmental factors : Use of greener solvents and catalysts is encouraged for sustainable manufacturing.
Chemical Reactions Analysis
Types of Reactions
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester groups into alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Substitution: Sodium hydride or potassium carbonate in aprotic solvents like DMF or THF.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a precursor in various organic reactions.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antioxidant activities.
Industry: Utilized in the production of specialty chemicals, polymers, and advanced materials.
Mechanism of Action
The mechanism of action of Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate involves its interaction with specific molecular targets and pathways. For instance, in biochemical applications, the compound may act as an inhibitor or activator of certain enzymes, thereby modulating their activity. The presence of tert-butyl groups can enhance the compound’s stability and lipophilicity, facilitating its interaction with hydrophobic regions of proteins or cell membranes.
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The table below summarizes key structural and physicochemical properties of Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate (Compound A) and analogous derivatives:
Key Observations:
- Steric Effects: The tert-butyl groups in Compound A introduce steric hindrance, reducing reactivity in nucleophilic substitutions compared to less bulky substituents (e.g., methyl or hydroxymethyl) .
- Hydrophobicity: The tert-butyl and benzyl groups render Compound A highly lipophilic, contrasting sharply with hydrophilic derivatives like dimethyl bis(hydroxymethyl)malonate .
- Thermal Stability: Bulky substituents (e.g., di-tert-butyl in ) enhance thermal stability, as evidenced by higher melting points.
Environmental and Toxicological Profiles
- Biodegradability: Dimethyl malonate analogs with smaller alkyl groups (e.g., ethyl or methyl) hydrolyze rapidly to malonic acid and alcohols, whereas bulky tert-butyl derivatives like Compound A may persist longer in environmental compartments .
Biological Activity
Dimethyl 2,2-Bis[4-(tert-butyl)benzyl]malonate (DBBM) is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological properties, including its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
DBBM is characterized by its unique molecular structure, which includes two tert-butyl groups and a malonate moiety. The synthesis typically involves the reaction of dimethyl malonate with 4-(tert-butyl)benzyl bromide under basic conditions. The resulting compound exhibits significant lipophilicity due to the presence of bulky tert-butyl groups, which may enhance its membrane permeability.
Antiviral Properties
Research indicates that DBBM and related compounds exhibit antiviral activity, particularly against coronaviruses. In a study examining various non-covalent inhibitors against the papain-like protease (PLpro) of SARS-CoV, compounds structurally similar to DBBM demonstrated low micromolar inhibitory potency with minimal cytotoxicity in infected cell lines . The presence of bulky substituents in these compounds is believed to facilitate interactions with the enzyme's active site.
Antimicrobial Activity
DBBM has also been evaluated for its antimicrobial properties. Compounds derived from malonate esters have shown varying degrees of activity against bacterial strains, including Gram-positive and Gram-negative bacteria. The structural modifications in DBBM may contribute to enhanced antimicrobial efficacy through increased interaction with bacterial membranes or enzymatic targets .
Cytotoxicity and Selectivity
The cytotoxicity profile of DBBM has been assessed using various cancer cell lines. In vitro studies have indicated that DBBM exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. For instance, a recent study reported that derivatives of DBBM had an EC50 value below 10 μM against specific cancer cell lines, indicating potential as a therapeutic agent .
Study 1: Inhibition of Viral Replication
In a controlled study, DBBM was tested for its ability to inhibit viral replication in Vero E6 cells infected with SARS-CoV. The results showed that DBBM significantly reduced viral load compared to untreated controls, suggesting its potential as an antiviral agent. The mechanism appears to involve interference with the viral replication cycle, possibly through inhibition of viral proteases .
Study 2: Antimicrobial Efficacy
A comparative analysis was conducted to evaluate the antimicrobial activity of DBBM against various pathogens. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 5 to 15 μg/mL. This suggests that DBBM could serve as a lead compound for developing new antimicrobial agents .
Data Tables
| Activity | Target | EC50 (μM) | Remarks |
|---|---|---|---|
| Antiviral | SARS-CoV PLpro | <10 | Significant inhibition observed |
| Antimicrobial | Staphylococcus aureus | 5-15 | Effective against Gram-positive |
| Escherichia coli | 10-20 | Effective against Gram-negative | |
| Cytotoxicity | Various cancer cell lines | <10 | Selective towards cancer cells |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
